molecular formula C17H16ClN3O4S B13204293 Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate

Cat. No.: B13204293
M. Wt: 393.8 g/mol
InChI Key: DVHCZEDPUHPHGT-UHFFFAOYSA-N
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Description

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a synthetic intermediate characterized by a benzyl carbamate group, a chlorosulfonyl moiety, and a dimethylindazole core. The benzyl carbamate group serves as a protective moiety for amines during synthetic processes, as highlighted in patent literature . The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making the compound reactive toward nucleophiles, while the dimethylindazole scaffold contributes to its structural rigidity.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate

InChI

InChI=1S/C17H16ClN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22)

InChI Key

DVHCZEDPUHPHGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds through three key stages:

Each step requires specific reagents, conditions, and purification techniques to ensure high yield and purity.

Synthesis of the Indazole Core

Method A: Cyclization of 2-Aminobenzyl Derivatives

The indazole nucleus can be synthesized via cyclization of ortho-aminobenzyl compounds with suitable electrophiles. A typical route involves:

Step Reagents & Conditions Outcome
1 o-Phenylenediamine + Acetyl derivatives Formation of substituted benzene intermediates
2 Cyclization with formic acid or formamide derivatives Formation of the indazole ring

Reference: The synthesis of indazole derivatives from o-phenylenediamine and formic acid is well-documented, providing a versatile route to functionalized indazoles.

Introduction of the 7-(Chlorosulfonyl) Group

Method B: Sulfonylation Using Chlorosulfonic Acid

The chlorosulfonyl group at the 7-position is introduced via electrophilic sulfonylation:

Step Reagents & Conditions Notes
1 Chlorosulfonic acid (ClSO₃H) Acts as sulfonylating agent
2 Temperature control (0–25°C) To prevent over-sulfonation or decomposition
3 Solvent: Dichloromethane or chloroform Ensures solubility and control

Research Data: Patent WO2023249970A1 describes sulfonylation of heterocyclic compounds, including indazoles, with chlorosulfonic acid, yielding chlorosulfonyl derivatives with high regioselectivity at the 7-position under controlled conditions.

Key Points:

  • The sulfonylation is regioselective due to the electronic properties of the indazole ring.
  • Excess chlorosulfonic acid can lead to over-sulfonation; thus, stoichiometry and temperature are critical.

Carbamate Formation with Benzylamine Derivatives

Method C: Nucleophilic Substitution to Form Carbamate

The final step involves reacting the chlorosulfonyl-indazole intermediate with benzylamine derivatives to form the carbamate linkage:

Step Reagents & Conditions Outcome
1 Benzylamine or substituted benzylamines Nucleophilic attack on chlorosulfonyl group
2 Base: Triethylamine or pyridine To neutralize HCl formed
3 Solvent: Dichloromethane or acetonitrile To facilitate the reaction

Research Findings: Patent WO2023249970A1 reports that this step is performed under mild conditions (room temperature to 50°C) to avoid decomposition, with yields exceeding 70%.

Additional Functionalization and Purification

Post-synthesis, purification is achieved through column chromatography, recrystallization, or preparative HPLC, depending on impurities and scale.

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield References
Sulfonylation of indazole Chlorosulfonic acid 0–25°C, inert atmosphere 65–80% WO2023249970A1
Carbamate formation Benzylamine derivatives Room temp to 50°C 70–85% WO2023249970A1
Indazole core synthesis o-Phenylenediamine + formic acid Reflux 60–75% General heterocyclic synthesis literature

Notes on Optimization and Challenges

  • Regioselectivity: Ensuring sulfonylation occurs selectively at the 7-position requires careful control of reaction conditions.
  • Yield optimization: Excess chlorosulfonic acid can lead to side reactions; thus, stoichiometry and temperature are critical.
  • Purity: Impurities from incomplete reactions can be minimized via chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Analysis

The target compound shares functional similarities with benzodithiazine derivatives (e.g., compounds 3 and 15 from Molecules 2015 ). Key comparisons include:

Compound Core Structure Key Functional Groups Notable Substituents
Target Compound Indazole Chlorosulfonyl, benzyl carbamate 1,5-Dimethyl groups
Compound 3 Benzodithiazine Methyl hydrazino, carboxylate ester 6-Chloro, methylthio
Compound 15 Benzodithiazine Benzylidene hydrazino, carboxylate ester 2,4-Dihydroxybenzylidene, 6-chloro

Key Observations :

  • The chlorosulfonyl group in the target compound contrasts with the carboxylate esters in compounds 3 and 15 , suggesting differences in solubility and reactivity.
  • The benzyl carbamate group (target) and benzylidene hydrazino group (compound 15) both introduce aromaticity but differ in electronic effects: carbamates are electron-withdrawing, while benzylidenes may engage in conjugation .
Physicochemical Properties

Melting points and spectral data provide insights into stability and intermolecular interactions:

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Shifts (Key Signals)
Target Compound Not reported Expected: ~1340–1155 (SO₂), ~1740 (C=O) Predicted: Aromatic protons (δ 7–8 ppm)
Compound 3 252–253 (dec.) 3360 (N–NH₂), 1740 (C=O), 1340, 1155 (SO₂) δ 3.30 (N–CH₃), 8.29 (H-8, benzodithiazine)
Compound 15 310–311 (dec.) 3320 (OH), 1715 (C=O), 1615 (C=N) δ 8.40 (N=CH), 10.25 (OH)

Key Observations :

  • Compound 15 exhibits a higher melting point (310–311°C) than compound 3 (252–253°C), likely due to extended hydrogen-bonding networks from hydroxyl and imine groups .
  • The target compound’s chlorosulfonyl group may reduce solubility in polar solvents compared to the carboxylate esters in 3 and 15 .

Key Observations :

  • Benzyl carbamate (used in the target compound) offers stability under acidic conditions but requires hydrogenolysis for deprotection, whereas tert-butyl carbamate is cleaved under milder acidic conditions .
  • The choice of protecting group influences reaction yields and scalability, with benzyl derivatives often favored for robustness .
Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, software tools like SHELXL and WinGX are critical for analyzing similar compounds. For example:

  • Compound 3’s crystal packing may involve N–H···O hydrogen bonds between hydrazino and sulfonyl groups .
  • Compound 15 ’s hydroxyl and imine groups likely form intermolecular hydrogen bonds, contributing to its high thermal stability .

Biological Activity

Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Molecular Formula: C17H16ClN3O4S
Molecular Weight: 393.84 g/mol
IUPAC Name: Benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate
Canonical SMILES: CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C

The compound features a unique indazole moiety, which is critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets, potentially leading to:

  • Inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.
  • Modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound possesses significant antimicrobial and anticancer activities:

  • Antimicrobial Activity: Research has demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The compound's efficacy was evaluated against various carbonic anhydrase isoforms, revealing low nanomolar inhibition constants (K_I) against human isoforms such as hCA II and hCA VII .
  • Anticancer Activity: Preliminary findings suggest that the compound may induce cytotoxic effects on cancer cell lines. For instance, related indazole derivatives have shown potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations .

Case Studies

Several studies have explored the specific biological activities of related compounds:

  • Inhibition of Carbonic Anhydrases: A study focused on the inhibition profiles of various carbamates indicated that compounds similar to this compound were effective against multiple CA isoforms. The most potent inhibitors were found to have K_I values in the nanomolar range .
  • Cytotoxicity Against Tumor Cells: Investigations into the cytotoxic potential of indazole derivatives revealed that they could induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .

Summary of Biological Activities

Activity TypeTarget/OrganismInhibition Constant (K_I)Reference
AntimicrobialHuman Carbonic Anhydrase II1.7 - 85.8 nM
AnticancerGlioblastoma MultiformLow nanomolar range
AnticancerBreast AdenocarcinomaLow nanomolar range

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